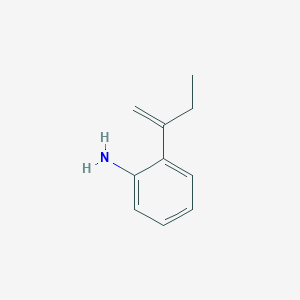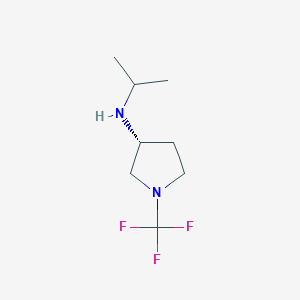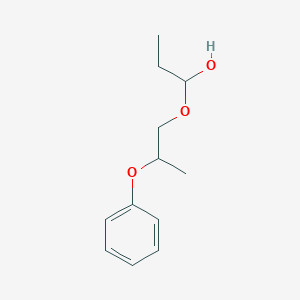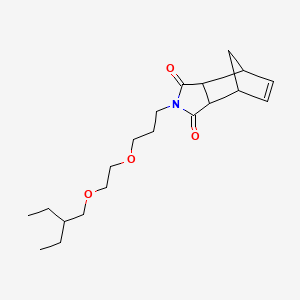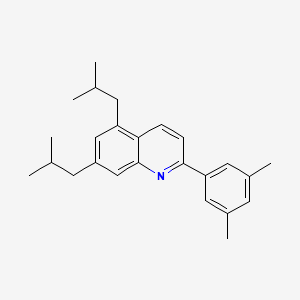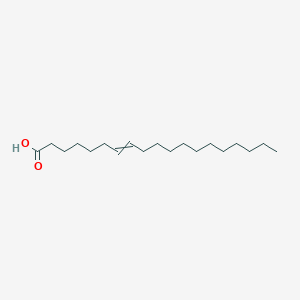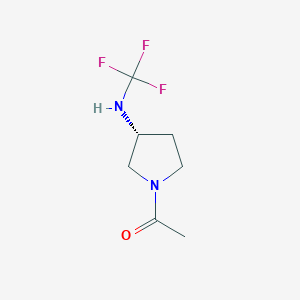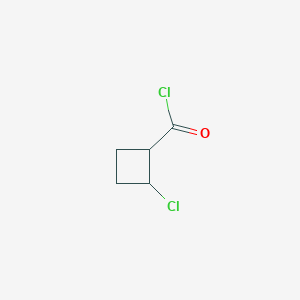
2-Chlorocyclobutane-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorocyclobutane-1-carbonyl chloride is an organic compound that belongs to the class of cycloalkanes It is characterized by a four-membered cyclobutane ring with a chlorine atom and a carbonyl chloride group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorocyclobutane-1-carbonyl chloride typically involves the chlorination of cyclobutane derivatives. One common method is the reaction of cyclobutanone with thionyl chloride (SOCl₂) in the presence of a catalyst. This reaction proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production rate and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chlorocyclobutane-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of new compounds.
Addition Reactions: The carbonyl chloride group can participate in addition reactions with nucleophiles, resulting in the formation of esters or amides.
Reduction Reactions: The compound can be reduced to form cyclobutane derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine) and alcohols (e.g., methanol). These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed.
Addition Reactions: Reagents such as water or alcohols can be used, often in the presence of a catalyst like pyridine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
Substitution Reactions: Products include amides, esters, and other substituted cyclobutane derivatives.
Addition Reactions: Products include esters and amides.
Reduction Reactions: Products include cyclobutane derivatives with hydroxyl or alkyl groups.
Scientific Research Applications
2-Chlorocyclobutane-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and its role in the synthesis of bioactive molecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chlorocyclobutane-1-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate in the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: A precursor in the synthesis of 2-Chlorocyclobutane-1-carbonyl chloride.
Cyclobutyl chloride: A related compound with a similar cyclobutane ring structure but lacking the carbonyl chloride group.
2-Bromocyclobutane-1-carbonyl chloride: A bromine analog with similar reactivity but different halogen properties.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a carbonyl chloride group on the cyclobutane ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
89182-33-2 |
|---|---|
Molecular Formula |
C5H6Cl2O |
Molecular Weight |
153.00 g/mol |
IUPAC Name |
2-chlorocyclobutane-1-carbonyl chloride |
InChI |
InChI=1S/C5H6Cl2O/c6-4-2-1-3(4)5(7)8/h3-4H,1-2H2 |
InChI Key |
YNQUSGFIRZRASX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1C(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B13958844.png)
![2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline [French]](/img/structure/B13958857.png)
![2-Chloro-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13958861.png)
![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13958865.png)
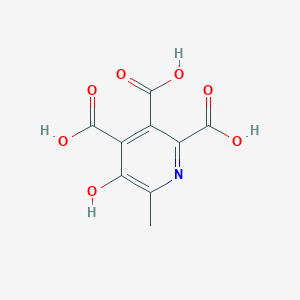
![Oxazolo[4,5-b]quinoxaline](/img/structure/B13958874.png)
![2-Chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B13958875.png)
